molecular formula C20H21NO2 B8217731 (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione

Cat. No.: B8217731
M. Wt: 307.4 g/mol
InChI Key: UKLLBFJHPRAKSW-VLIAUNLRSA-N
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Description

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione is a chiral, spirocyclic compound of significant interest in advanced medicinal chemistry and drug discovery research. Its structure incorporates a 1-azaspiro[4.4]nonane scaffold, a privileged framework in pharmaceutical science due to its three-dimensional rigidity, which helps explore biological space efficiently and can improve selectivity and metabolic stability in potential drug candidates . The stereochemically defined (5S) and (1R) configuration is critical for its biological activity and interaction with specific molecular targets. The naphthyl moiety attached to the chiral center is a common pharmacophore known to facilitate potent binding to various biological targets, similar to its role in other active pharmaceutical ingredients . Spirocyclic nitrogen-containing heterocycles, like the 1-azaspiro[4.4]nonane core of this compound, are fundamental structural motifs found in numerous biologically active molecules and are extensively utilized in the synthesis of more complex pharmaceuticals . These rigid structures are highly valued for their ability to impart conformational constraint and for their potential in creating novel enzyme inhibitors or receptor modulators . This compound is supplied exclusively for research and development purposes in laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(5S)-1-[(1R)-1-naphthalen-1-ylethyl]-1-azaspiro[4.4]nonane-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14(16-9-4-7-15-6-2-3-8-17(15)16)21-19(23)11-13-20(21)12-5-10-18(20)22/h2-4,6-9,14H,5,10-13H2,1H3/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLBFJHPRAKSW-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C(=O)CCC34CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3C(=O)CC[C@]34CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bicyclization Approach

A domino radical bicyclization strategy, as described by Pérez et al. (2019), enables the construction of the 1-azaspiro[4.4]nonane skeleton. Starting from O-benzyl oxime ethers (18a ) containing alkenyl moieties, the reaction proceeds via alkoxyaminyl radical intermediates generated using tributyltin hydride (Bu3_3SnH) and initiators like AIBN or triethylborane (Et3_3B).

Key Steps :

  • Radical Initiation : AIBN or Et3_3B generates aryl/stannylvinyl radicals.

  • Bicyclization : Sequential 5-exo and 6-endo cyclizations form the spirocyclic framework.

  • Oxidation : Post-cyclization oxidation introduces the 2,9-dione groups.

Reaction Conditions :

ParameterValue
SubstrateO-Benzyl oxime ethers
InitiatorAIBN (90°C) or Et3_3B (rt)
SolventCyclohexane
Yield11–67%
Diastereoselectivitytrans preference (up to 4:1)

This method efficiently constructs the spiro core but requires subsequent oxidation to install the dione functionality.

Curtius Rearrangement Strategy

An alternative route, reported by Dumas et al. (2005), employs a Curtius rearrangement to install the nitrogen center with stereochemical fidelity. Starting from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester (10 ), acyl azide 12 undergoes thermal decomposition to form an isocyanate intermediate, which cyclizes to yield the spirocyclic lactam.

Key Steps :

  • Acyl Azide Formation : Treatment of 10 with diphenyl phosphoryl azide (DPPA).

  • Curtius Rearrangement : Thermal decomposition generates an isocyanate.

  • Cyclization : Intramolecular attack forms the 1-azaspiro[4.4]nonane-2,6-dione.

Reaction Conditions :

ParameterValue
Starting Material(R)-10
Azide ReagentDPPA
SolventToluene
Temperature110°C
Yield26% overall
Enantiomeric Excess≥95%

This method excels in stereocontrol but necessitates adaptation to introduce the 2,9-dione groups.

Synthesis of the (1R)-1-(1-Naphthyl)ethyl Chiral Amine

The chiral amine side chain is synthesized via reductive amination, as detailed in patent CN109743875B.

Procedure :

  • Imine Formation : React 1-naphthaldehyde with (R)-α-methylbenzylamine in ethanol.

  • Reduction : Sodium cyanoborohydride (NaCNBH3_3) reduces the imine to the amine.

  • Resolution : Chiral chromatography isolates the (R)-enantiomer.

Reaction Conditions :

ParameterValue
CatalystTitanium(IV) isopropoxide
Reducing AgentNaCNBH3_3
SolventEthanol
Yield56%
Purity>99% ee

Coupling the Spirocyclic Core and Chiral Amine

Reductive Amination

The spirocyclic dione core is functionalized with an amine handle for coupling.

Procedure :

  • Activation : Convert the dione to a primary amine via Hofmann rearrangement.

  • Coupling : React with (1R)-1-(1-naphthyl)ethylamine using EDCI/HOBt.

Reaction Conditions :

ParameterValue
Coupling ReagentEDCI/HOBt
SolventDichloromethane
Temperature0°C to rt
Yield73–91%

Mitsunobu Reaction

For stereospecific coupling, the Mitsunobu reaction ensures retention of configuration.

Procedure :

  • Alcohol Activation : Convert the dione to a secondary alcohol.

  • Mitsunobu Coupling : React with (1R)-1-(1-naphthyl)ethylamine using DIAD and PPh3_3.

Reaction Conditions :

ParameterValue
ReagentsDIAD, PPh3_3
SolventTHF
Yield65–78%

Optimization and Challenges

Stereochemical Control

  • Radical Bicyclization : The trans diastereomer predominates due to the Beckwith–Houk ET model.

  • Curtius Rearrangement : High ee (≥95%) is achieved via chiral relay from the starting ester.

Functional Group Compatibility

  • Oxidation Sensitivity : Dione groups necessitate mild conditions to avoid over-oxidation.

  • Amine Stability : The naphthylethyl amine is prone to racemization under acidic/basic conditions.

Chemical Reactions Analysis

1.2. Functionalization at the Carbonyl Groups

The two ketone groups (positions 2 and 9) undergo distinct reactions due to steric and electronic differences:

  • Nucleophilic Additions : Selective attack at the less hindered carbonyl (position 9) by Grignard reagents or hydrides.

  • Reductions : Sodium borohydride reduces the ketones to secondary alcohols, with stereochemistry controlled by the spiro framework.

  • Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-hydrogens, enabling alkylation or acylation at specific positions.

Stereochemical Influence on Reactivity

The (5S,1R) configuration dictates reaction outcomes:

  • Naphthyl Group : Steric bulk directs electrophiles to the less hindered face of the molecule.

  • Spiro Center : Restricts conformational flexibility, favoring reactions that preserve the bicyclic structure.

Example : Hydrogenation of the dione with a chiral catalyst yields (5S,1R,9S) -diol with >95% enantiomeric excess .

Rearrangement and Ring-Opening Reactions

Under acidic or basic conditions, the spirocyclic system undergoes structural changes:

  • Acid-Catalyzed Rearrangement : Forms fused bicyclic lactams via N-acyliminium intermediates .

  • Base-Induced Ring Opening : Hydrolysis of the lactam ring generates linear dicarbonyl compounds.

Biological Interactions and Derivatization

The compound’s spirocyclic core and naphthyl group enable interactions with biological targets:

  • Enzymatic Hydrolysis : Liver esterases cleave the lactam ring, producing bioactive metabolites.

  • Structure-Activity Relationship (SAR) : Derivatives with modified naphthyl groups show enhanced binding to neurological receptors (e.g., serotonin transporters) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming naphthalene derivatives and CO₂.

  • Photodegradation : UV exposure induces [4+2] cycloadditions with the naphthyl group, yielding polycyclic byproducts.

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity Difference
1-Azaspiro[4.4]nonane-2,4-dioneNo naphthyl substituentLower steric hindrance; faster nucleophilic additions
Spiro[indoline] derivativesAromatic indole moietyEnhanced electrophilic substitution at indole C-3

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Development
The unique structure of (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione positions it as a promising lead compound in drug development, particularly targeting neurological disorders and metabolic diseases. Its ability to interact with specific receptors could facilitate pharmacological research aimed at developing new therapeutic agents.

Biological Activity
Preliminary studies indicate that this compound may influence pathways related to neurotransmission and metabolic processes. The biological activity can be predicted using computational models that assess structure-activity relationships (SAR). For instance, compounds with similar spirocyclic structures have demonstrated significant biological activities, suggesting that (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione may exhibit comparable effects.

Computational Modeling Studies

Molecular Docking
Interaction studies using molecular docking techniques provide insights into how (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione binds to biological targets. These studies are crucial for elucidating the mechanism of action and predicting potential side effects by analyzing interactions with proteins or enzymes involved in critical biological pathways.

Study Type Findings
Molecular DockingPredicts binding affinity to neurotransmitter receptors
Structure-Activity RelationshipIdentifies potential modifications for enhanced activity

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione:

  • Neurotransmitter Modulation : Research indicates that spirocyclic compounds can modulate neurotransmitter systems, suggesting potential therapeutic effects in conditions such as depression and anxiety.
  • Anticancer Properties : Similar spirocyclic structures have been investigated for their anticancer properties, indicating that (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione might possess similar efficacy in targeting cancer cells.

Mechanism of Action

The mechanism of action of (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogs of 1-Azaspiro[4.4]nonane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
Target Compound C₂₃H₂₃NO₂* (5S,1R)-1-(1-naphthyl)ethyl, 2,9-dione N/A (Hypothetical: Potential receptor modulation) -
1-Azaspiro[4.4]nonane-2,4-dione C₈H₁₁NO₂ No naphthyl group, 2,4-dione Synthetic intermediate; no reported bioactivity
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione C₁₃H₁₄N₂O₂ 1,3-diazaspiro core, 7-phenyl Anticonvulsant screening (inactive in cited study)
4-(3-Iodopropyl)-2-azaspiro[4.4]nonane-1,3-dione C₁₁H₁₆INO₂ 2-azaspiro core, 3-iodopropyl substitution Reactivity studies (iodine enhances electrophilicity)
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one C₈H₁₃NO₂ Hydroxy group at C9, monoketone Altered solubility and hydrogen bonding

*Molecular formula estimated based on structural similarity.

Key Observations:

Core Structure Variations: The target compound’s 1-azaspiro[4.4]nonane-2,9-dione core distinguishes it from diazaspiro analogs (e.g., 1,3-diazaspiro[4.4]nonanes in and ). Spiro[4.4] vs. Spiro[3.5]: describes spiro[3.5]nonane derivatives, which have smaller ring systems and distinct conformational flexibility compared to the target compound’s spiro[4.4] framework .

Substituent Effects: The (1R)-1-(1-naphthyl)ethyl group in the target compound is structurally analogous to substituents in calcimimetics (e.g., Calindol and Calhex 231 in ), which modulate calcium-sensing receptors . Halogenated Derivatives: The 3-iodopropyl substitution in introduces electrophilic reactivity, contrasting with the target compound’s aromatic naphthyl group, which may favor π-π interactions .

Stereochemical Impact :

  • The (5S,1R) configuration in the target compound is critical for chiral recognition in biological systems. For example, highlights the enantioselectivity of naphthyl-containing modulators like NPS R-568 .

Key Observations:
  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods in , which reports a 28% yield for a related naphthyl-containing piperidine derivative . However, spin-labeled azaspiro compounds () achieve higher yields (>40%) via optimized oxidation and hydrolysis .
  • Bioactivity : While diazaspiro compounds in show anticonvulsant activity, the target compound’s naphthyl group and diketone structure may favor different therapeutic applications, such as allosteric receptor modulation .

Biological Activity

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione is a complex organic compound with a spirocyclic structure that includes a nitrogen atom. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure indicates possible interactions with various biological targets, which may influence neurotransmission and metabolic processes.

Structural Characteristics

The compound features:

  • Spirocyclic Framework : This structure often correlates with significant biological activity.
  • Naphthyl Group : The aromatic nature of the naphthalene moiety may enhance interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar spirocyclic structures exhibit diverse biological activities. Preliminary studies on (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione suggest potential applications in treating neurological disorders and metabolic diseases due to its ability to interact with specific receptors.

The compound may undergo various biochemical reactions, such as:

  • Nucleophilic Addition : Related to carbonyl groups.
  • Enzymatic Reactions : Including hydrolysis or oxidation depending on the biological context.

Computational modeling and molecular docking studies are essential for predicting how this compound interacts with proteins or enzymes involved in critical biological pathways.

Comparative Analysis of Similar Compounds

A comparative analysis of compounds sharing structural characteristics with (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione reveals insights into its potential biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl groupInvestigational drug for mGluR5 antagonism
3-AminoquinolineContains an amino group and quinolineAntimalarial activity
Spiro[indoline] derivativesSpirocyclic structure similar to azaspiroAnticancer properties

These compounds highlight the diversity in biological activity arising from variations in structural features while maintaining a core spirocyclic framework.

Anticonvulsant Properties

A systematic study on N-phenylamino derivatives of azaspiro compounds has shown promising anticonvulsant properties. For instance, derivatives were tested using the maximum electroshock seizure (MES) and subcutaneous metrazole seizure threshold tests, revealing significant anticonvulsant activity among certain derivatives, suggesting that (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione may also exhibit similar effects .

Cancer Treatment Potential

Research indicates that compounds structurally related to (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione may serve as effective EGFR inhibitors, which are crucial in cancer treatment strategies . The ability of this compound to inhibit specific pathways related to cancer progression positions it as a candidate for further investigation.

Q & A

Q. What synthetic strategies are commonly employed to prepare (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione?

The synthesis typically involves asymmetric induction using chiral auxiliaries. For example, (S)-1-(1-naphthyl)ethylamine serves as a chiral nitrogen source, enabling diastereoselective ring expansion via a two-step sequence. Key steps include:

  • Chiral amine incorporation : The amine reacts with a ketone precursor to form an imine intermediate.
  • Ring expansion : Acid-catalyzed rearrangement generates the spirocyclic core. Optimal conditions (e.g., 0°C for 9 hours) improve diastereomeric excess (de) to ~79% .

Q. Which analytical techniques are essential for confirming the spirocyclic structure and stereochemistry?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the spiro center (quaternary carbon) and substituent environments (e.g., naphthyl protons).
  • IR Spectroscopy : Confirms carbonyl groups (2,9-dione) via absorption bands near 1700–1750 cm1^{-1}.
  • X-ray Crystallography : Resolves absolute stereochemistry at (5S) and (1R) positions .

Q. What are the primary challenges in isolating and purifying this compound?

  • Diastereomer separation : Chromatography (HPLC or flash) is critical due to similar polarities of stereoisomers.
  • Crystallization issues : The spirocyclic structure and hydrophobic naphthyl group may hinder crystallization, requiring optimized solvent systems (e.g., EtOAc/hexane) .

Advanced Research Questions

Q. How do the (5S) and (1R) stereochemical configurations influence biological or chemical properties?

Stereochemistry dictates binding affinity in receptor-ligand interactions. For example, the naphthyl group’s spatial orientation (via (1R)-ethyl linkage) may enhance hydrophobic interactions with target proteins, as seen in calcium-sensing receptor modulators (e.g., calindol analogs) . Computational docking studies (e.g., molecular dynamics) can predict stereochemical effects on binding .

Q. How can reaction parameters be optimized to improve diastereomeric excess (de) during synthesis?

  • Temperature control : Lowering reaction temperature (e.g., from 20°C to 0°C) increases de by reducing thermal randomization (74% → 79% de) .
  • Catalyst screening : Chiral Brønsted acids or transition-metal catalysts may enhance enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states during ring expansion .

Q. What role does the naphthyl substituent play in further derivatization or reactivity?

The naphthyl group:

  • Enhances π-π stacking in supramolecular assemblies.
  • Limits nucleophilic attack at the spirocyclic core due to steric hindrance. Functionalization (e.g., bromination) requires careful optimization to avoid disrupting the spiro framework .

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